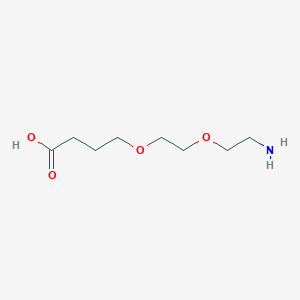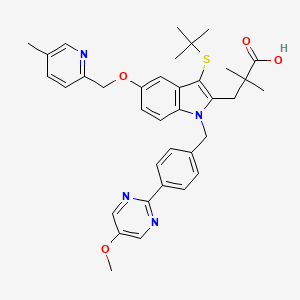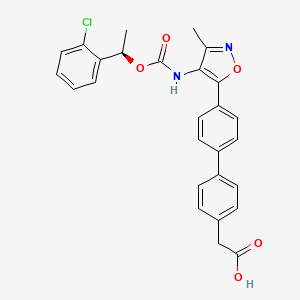
Amino-PEG2-(CH2)3CO2H
Overview
Description
Amino-PEG2-(CH2)3CO2H is a polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde), while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Mechanism of Action
Target of Action
Amino-PEG2-(CH2)3CO2H is primarily used as a linker for bio-conjugation . It contains an NH2/Amine group and a COOH/Carboxylic Acid group linked through a linear PEG chain . The primary targets of this compound are biomolecules containing carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde) .
Mode of Action
The amine group of this compound can react with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde) of the target biomolecules . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable amide bond with the target biomolecule . This can lead to the modification of the biomolecule, potentially altering its function and interactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at -20°C , suggesting that temperature could affect its stability. Furthermore, the presence of activators such as EDC or DCC is necessary for the compound to form a stable amide bond with primary amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG2-(CH2)3CO2H can be synthesized through a series of chemical reactions involving the functionalization of PEG chains. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using reagents such as tosyl chloride or mesyl chloride to introduce reactive groups.
Amination: The activated PEG is then reacted with an amine source to introduce the amino group.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using reagents like succinic anhydride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to consistent product quality.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
Amino-PEG2-(CH2)3CO2H undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.
DCC (Dicyclohexylcarbodiimide): Another coupling agent for amide bond formation.
NHS (N-Hydroxysuccinimide): Often used in combination with EDC to improve coupling efficiency
Major Products Formed
Amide Derivatives: Formed through the reaction of the amino group with carboxylic acids.
PEGylated Compounds: Resulting from the conjugation of PEG chains to various biomolecules
Scientific Research Applications
Amino-PEG2-(CH2)3CO2H has a wide range of applications in scientific research, including:
Chemistry: Used as a linker for the conjugation of biomolecules, facilitating the study of protein-protein interactions and drug delivery systems.
Biology: Employed in the modification of proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in the development of PEGylated drugs, which have improved pharmacokinetic properties and reduced immunogenicity.
Industry: Applied in the formulation of various products, including cosmetics and pharmaceuticals, to improve their performance and stability
Comparison with Similar Compounds
Similar Compounds
Amino-PEG2-(CH2)2CO2H: Similar structure but with a shorter alkyl chain.
Amino-PEG3-(CH2)3CO2H: Contains a longer PEG chain, providing greater solubility and flexibility.
Amino-PEG2-(CH2)4CO2H: Features a longer alkyl chain, which may affect its reactivity and solubility
Uniqueness
Amino-PEG2-(CH2)3CO2H is unique due to its balanced structure, providing an optimal combination of solubility, reactivity, and stability. The PEG spacer enhances its solubility in aqueous media, while the amino and carboxylic acid groups offer versatile reactivity for various applications .
Properties
IUPAC Name |
4-[2-(2-aminoethoxy)ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c9-3-5-13-7-6-12-4-1-2-8(10)11/h1-7,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXINNRZABLVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)COCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
757186-20-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=757186-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201171919 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757186-20-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)



![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)



